molecular formula C20H29N3O4 B1374887 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate CAS No. 1160247-10-8

6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate

Cat. No. B1374887
CAS RN: 1160247-10-8
M. Wt: 375.5 g/mol
InChI Key: WBVPUSRPXQVDJC-UHFFFAOYSA-N
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Description

“6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate” is a chemical compound with the CAS Number: 1160247-10-8 . It has a molecular weight of 375.47 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H29N3O4/c1-19(2,3)27-17(24)22-11-9-20(15-22)14-21-10-12-23(20)18(25)26-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

1. Molecular Structure Analysis

The study of crystal structures and molecular symmetry is a key area of research. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, a related compound, has been reported. This molecule exhibits mirror symmetry with a hexahydropyrimidine ring adopting a chair conformation, and two benzyl substituents bonded equatorially to the ring N atoms (Yongkwan Dong et al., 1999).

2. Synthesis and Conformational Analysis

The synthesis of related spirolactams and their conformational analysis are significant in understanding the chemical properties of these compounds. For example, the synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decane derivatives has been described for use in peptide synthesis (M. M. Fernandez et al., 2002).

3. Supramolecular Arrangements

Research on the relationship between molecular structure and crystal structure of diazaspiro[4.5]decane derivatives has highlighted the role of substituents on the cyclohexane ring in supramolecular arrangements. Crystallographic analysis showed that these structures do not contain solvent molecules, and two types of structures have been defined based on interactions between hydantoin rings (Sara Graus et al., 2010).

4. Spirocyclization Processes

Studies on atom transfer radical spirocyclization processes using N-benzyltrichloroacetamides have led to the formation of 2-azaspiro[4.5]decanes, highlighting the potential for synthesis of complex molecular structures (F. Diaba et al., 2013).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

properties

IUPAC Name

6-O-benzyl 2-O-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-19(2,3)27-17(24)22-11-9-20(15-22)14-21-10-12-23(20)18(25)26-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVPUSRPXQVDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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